molecular formula C9H20N2O B7892513 2-(3-Dimethylamino-piperidin-1-yl)-ethanol

2-(3-Dimethylamino-piperidin-1-yl)-ethanol

Cat. No.: B7892513
M. Wt: 172.27 g/mol
InChI Key: ZJGSMRAQZANENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Dimethylamino-piperidin-1-yl)-ethanol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dimethylamino group attached to the piperidine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Dimethylamino-piperidin-1-yl)-ethanol typically involves the reaction of piperidine derivatives with dimethylamine and ethanol under controlled conditions. One common method involves the use of a piperidine precursor, which is reacted with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Dimethylamino-piperidin-1-yl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-Dimethylamino-piperidin-1-yl)-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Dimethylamino-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Dimethylamino-piperidin-1-yl)-acetic acid
  • 2-Amino-1-(3-dimethylamino-piperidin-1-yl)-ethanone

Uniqueness

2-(3-Dimethylamino-piperidin-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[3-(dimethylamino)piperidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGSMRAQZANENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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